m-PEG3-Mal

Nanoparticle Functionalization Bioconjugation Surface Chemistry

m-PEG3-Mal (Methoxy-Polyethylene Glycol₃-Maleimide) is a monofunctional, thiol-reactive PEGylation reagent characterized by a single maleimide group tethered to a methoxy-terminated triethylene glycol chain. This discrete, single-molecular-weight compound is employed as a non-cleavable linker in applications requiring site-specific conjugation to free sulfhydryl groups, such as those found on cysteine residues in peptides, proteins, and antibodies.

Molecular Formula C14H22N2O6
Molecular Weight 314.33 g/mol
Cat. No. B12421785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG3-Mal
Molecular FormulaC14H22N2O6
Molecular Weight314.33 g/mol
Structural Identifiers
SMILESCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O
InChIInChI=1S/C14H22N2O6/c1-20-8-9-22-11-10-21-7-5-15-12(17)4-6-16-13(18)2-3-14(16)19/h2-3H,4-11H2,1H3,(H,15,17)
InChIKeyHLNVZOMYZDTOFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





m-PEG3-Mal Procurement Guide: Core Properties and Role in Bioconjugation Workflows


m-PEG3-Mal (Methoxy-Polyethylene Glycol₃-Maleimide) is a monofunctional, thiol-reactive PEGylation reagent characterized by a single maleimide group tethered to a methoxy-terminated triethylene glycol chain . This discrete, single-molecular-weight compound is employed as a non-cleavable linker in applications requiring site-specific conjugation to free sulfhydryl groups, such as those found on cysteine residues in peptides, proteins, and antibodies . The compound's core utility lies in its capacity to impart increased aqueous solubility, reduce immunogenicity, and enhance the pharmacokinetic profile of conjugated biomolecules through a well-defined, stable thioether linkage .

The Functional Cost of Substituting m-PEG3-Mal with Other PEG-Maleimide Linkers


Indiscriminately substituting m-PEG3-Mal with alternative PEG-maleimide linkers—such as those with shorter or longer PEG chains, different terminal chemistries, or polydisperse molecular weights—can critically undermine conjugate performance and reproducibility. The precise length of the PEG3 spacer (three ethylene oxide units) directly dictates critical biophysical parameters including steric accessibility, conjugate solubility, and inter-moiety distance [1]. Deviating from this optimized length, even by a single ethylene oxide unit, has been shown to alter conjugation efficiency and ligand availability on nanoparticle surfaces, thereby compromising the intended biological activity and analytical consistency of the final bioconjugate [2]. Furthermore, employing non-discrete (polydisperse) PEG linkers introduces uncontrolled molecular weight distributions, leading to batch-to-batch variability and irreproducible pharmacokinetic profiles, a liability avoided by the discrete, single-molecular-weight structure of m-PEG3-Mal .

Quantitative Differentiation of m-PEG3-Mal: Evidence-Based Performance Metrics


Conjugation Efficiency and Ligand Availability as a Function of PEG Spacer Length

In a comparative study using PLGA-PEG nanoparticles, increasing the spacer PEG chain length from PEG1k (approximately 22-23 EO units) to PEG5k (approximately 113 EO units) significantly altered bioconjugation outcomes. For nanoparticles with a 10% maleimide content, the conjugation efficiency increased from 25% for the shorter PEG1k spacer to 38% for the longer PEG5k spacer, as quantified by spectrophotometry [1]. This class-level inference demonstrates that PEG length is a critical determinant of conjugation performance. By extension, the discrete PEG3 spacer in m-PEG3-Mal provides a defined and intermediate length optimized to balance accessibility and steric hindrance, a parameter that is poorly controlled when using polydisperse or arbitrarily chosen PEG linkers.

Nanoparticle Functionalization Bioconjugation Surface Chemistry

Comparative Solubility Enhancement by PEG Linker Length

A systematic comparison of BCN-endo-PEGn-Maleimide linkers reveals a clear, quantitative relationship between PEG length and aqueous solubility. As the number of PEG units increases from 2 to 6, the measured solubility rises significantly from 8.2 mg/mL (PEG2) to 15.1 mg/mL (PEG6) . The PEG3 variant demonstrates an intermediate solubility of 10.5 mg/mL, representing a 28% increase over the PEG2 analog. This class-level data demonstrates the direct impact of PEG spacer length on solubility enhancement, providing a quantitative basis for selecting m-PEG3-Mal over shorter PEG2-based linkers in applications where adequate solubility is critical but the increased flexibility or distance of a longer PEG4 or PEG6 linker is not required.

Solubility Drug Delivery Click Chemistry

Spacer Arm Length and Structural Definition for Reproducible Bioconjugation

The discrete molecular structure of m-PEG3-Mal offers a distinct advantage over polydisperse PEG alternatives. Its spacer arm length is precisely 17.8 Å, as defined for the bismaleimide analog BM(PEG)3 which shares the identical PEG3 core . This contrasts sharply with polydisperse PEG linkers (e.g., mPEG-Mal 2k or 5k), which are characterized by an average molecular weight and a Gaussian distribution of chain lengths. The discrete nature of the PEG3 spacer ensures batch-to-batch consistency in the distance between conjugated moieties, leading to highly reproducible bioconjugate structures and performance. This is a critical procurement consideration for applications requiring analytical precision and regulatory compliance, where the inherent variability of polydisperse linkers is unacceptable.

Crosslinking Protein Engineering ADC Linkers

Hydrolytic Stability of Maleimide-PEG Conjugates

The post-conjugation stability of the thioether bond formed by maleimide-PEG linkers is a critical parameter for in vivo applications. While the maleimide ring itself is susceptible to hydrolysis prior to conjugation, the resulting thioether adduct is highly stable. A patent study examining the hydrolysis kinetics of related mPEG-maleimide (5 kDa) conjugates determined a hydrolysis half-life of approximately 34 days under physiological-like conditions (pH ~7.5, 50 mM phosphate buffer) [1]. This class-level evidence underscores the long-term stability of the conjugate formed by m-PEG3-Mal, a key differentiator from less stable conjugation chemistries that may lead to premature payload release or reduced therapeutic efficacy.

Stability Bioconjugation Pharmacokinetics

Procurement-Driven Applications: Where m-PEG3-Mal Delivers Optimal Performance


Synthesis of Defined PROTAC Molecules Requiring Precise Linker Length

In the development of proteolysis-targeting chimeras (PROTACs), the length and composition of the linker connecting the target protein ligand to the E3 ligase ligand are critical for forming a stable ternary complex and achieving efficient ubiquitination. m-PEG3-Mal serves as an ideal linker for this purpose, offering a precise and rigidly defined spacing of 17.8 Å, as supported by its discrete PEG3 structure . Unlike polydisperse PEG linkers, which introduce a distribution of linker lengths and complicate structure-activity relationship (SAR) studies, m-PEG3-Mal ensures that every synthesized PROTAC molecule has the same inter-ligand distance. This consistency is essential for generating reproducible degradation data and optimizing the linker for maximum potency and selectivity, making it a preferred choice for medicinal chemists engaged in targeted protein degradation research.

Site-Specific Antibody Functionalization for Diagnostic Assays

The maleimide group of m-PEG3-Mal enables site-specific conjugation to engineered free cysteine residues on antibody fragments (e.g., scFv, Fab') or full-length IgGs following mild reduction of hinge-region disulfides . This strategy avoids the random lysine conjugation that can compromise antigen-binding affinity. The PEG3 spacer then provides a short, hydrophilic linker to which a detectable label (e.g., fluorophore, biotin, oligonucleotide) can be attached. The resulting conjugate benefits from enhanced solubility and reduced non-specific binding, which is directly attributable to the PEG3 spacer . The discrete 17.8 Å spacer arm length ensures a uniform and minimal distance between the antibody and label, a critical factor for maintaining high signal-to-noise ratios in applications such as ELISA, flow cytometry, and immunohistochemistry.

Formulation of PEGylated Liposomes and Nanoparticles with Controlled Surface Properties

In the engineering of long-circulating drug delivery systems, the surface density and length of PEG chains dictate nanoparticle pharmacokinetics and biodistribution. The PEG3 spacer in m-PEG3-Mal is particularly well-suited for functionalizing the surface of liposomes or polymeric nanoparticles with targeting ligands . By pre-conjugating a targeting peptide to m-PEG3-Mal via its maleimide group, the ligand-PEG3 construct can be easily incorporated into the nanoparticle formulation. The short PEG3 spacer ensures that the targeting ligand is presented close to the nanoparticle surface, minimizing steric hindrance with the longer, stabilizing PEG chains (e.g., PEG2000) that are often co-formulated to prevent opsonization. The 10.5 mg/mL solubility profile of similar PEG3 linkers ensures facile handling during the aqueous formulation steps required for nanoparticle assembly .

Quantitative and Reproducible Protein PEGylation for Therapeutic Development

PEGylation of therapeutic proteins is a well-established strategy to improve their pharmacokinetic profile by reducing renal clearance and proteolytic degradation. For site-specific PEGylation, m-PEG3-Mal offers a distinct advantage: its discrete, single-molecular-weight composition ensures that every conjugated protein molecule carries a PEG chain of identical length . This is in stark contrast to using a polydisperse mPEG-Mal (e.g., 5kDa), which produces a heterogeneous population of conjugates with varying numbers of ethylene oxide units. The resulting heterogeneity complicates purification, characterization, and can lead to variable biological activity and immunogenicity. The defined and stable thioether bond formed by m-PEG3-Mal, with a conjugate half-life measured in weeks, ensures the long-term stability of the therapeutic protein construct both in vitro and in vivo, making it a more reliable and controllable reagent for biopharmaceutical development .

Technical Documentation Hub

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24 linked technical documents
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